6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine

EED inhibitor PRC2 epigenetics

Researchers developing PRC2/EED chemical probes often face potency and solubility trade-offs with existing inhibitors. 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine addresses this as a moderate-potency EED inhibitor (IC50 80 nM in TR-FRET assay) with a distinct secondary-amine scaffold that enables facile N-alkylation/acylation for SAR libraries. - ≥95% purity, validated by TR-FRET binding assay - Trihydrochloride salt (CAS 2803477-29-2) available for aqueous HTS workflows - Predicted pKa 9.8; predominantly uncharged at physiological pH for passive cell permeability - Custom synthesis and bulk quantities supported

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 1247664-81-8
Cat. No. B1422933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine
CAS1247664-81-8
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2CCNC2
InChIInChI=1S/C10H15N3/c1-8-3-2-4-10(12-8)13-9-5-6-11-7-9/h2-4,9,11H,5-7H2,1H3,(H,12,13)
InChIKeyCTCHWSUODFNVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine Overview


6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine (CAS 1247664-81-8) is a heterocyclic amine of the pyrrolidinyl-pyridinamine class, with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol. The compound is commercially available as a research chemical, typically supplied as the free base with a purity of ≥95% . Its structure comprises a pyridine ring substituted with a methyl group at the 6-position and an N‑(pyrrolidin‑3‑yl)amine moiety at the 2‑position. The compound has been evaluated in biochemical assays for inhibition of embryonic ectoderm development (EED) protein, a component of the Polycomb repressive complex 2 (PRC2), demonstrating a half-maximal inhibitory concentration (IC50) of 80 nM in a TR-FRET binding assay [1][2].

EED/PRC2 target engagement studies Reported TR-FRET binding activity supports epigenetic probe workflows requiring a secondary amine chemotype.
Secondary amine-based scaffold for SAR Unique pyrrolidine-C2-pyridine connectivity enables N-alkylation/acylation without tertiary amine constraints.
Trihydrochloride salt option Aqueous solubility advantage supports direct use in biological buffers, HTS, and process chemistry.

6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine Substitution Limitations


Pyrrolidinyl pyridinamines encompass a broad structural class, but the specific substitution pattern of 6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine confers distinct molecular recognition features that are not conserved across simple analogs. The 6-methyl group on the pyridine ring and the secondary amine linkage to the pyrrolidine C3 position create a unique hydrogen-bond donor/acceptor geometry and steric profile. Even closely related positional isomers, such as 6-(pyrrolidin-1-yl)pyridin-3-amine (CAS 92808-19-0) or 3-(pyrrolidin-1-yl)pyridin-4-amine (CAS 144864-27-7), differ fundamentally in the orientation of the amino group and the nature of the pyrrolidine-pyridine connection (C-N vs. N-N), which can drastically alter binding affinity to protein targets like EED. Furthermore, the availability of the trihydrochloride salt form (CAS 2803477-29-2) provides a solubility and handling advantage that the free base alone does not offer . Direct substitution without experimental validation of target engagement, selectivity, and physicochemical behavior is therefore scientifically unsound.

Positional isomers 6-(pyrrolidin-1-yl)pyridin-3-amine and related isomers shift amino orientation; binding to EED may not transfer.
Tertiary amine analogs Pyrrolidine N-linked analogs lack the secondary amine donor; hydrogen-bond geometry and reactivity may differ substantially.
Free base vs. salt Trihydrochloride salt changes solubility and handling; direct substitution without validation may alter assay performance.

6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine Comparative Evidence


EED TR-FRET Binding Potency

In a LanthaScreen TR-FRET assay measuring displacement of a pyrrolidine inhibitor-based Oregon-green probe from GST-tagged human EED protein, 6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine exhibited an IC50 of 80 nM [1][2]. This places its potency in the nanomolar range, albeit approximately 3- to 4-fold less potent than the advanced clinical candidate EED226 (IC50 = 23.4 nM with H3K27me0 peptide substrate; IC50 = 53.5 nM with mononucleosome substrate) [3] and roughly comparable to MAK683 (IC50 = 59 nM in an EED Alphascreen assay) . The data establish a quantifiable benchmark for this compound within the EED inhibitor landscape, enabling informed selection when a moderately potent, structurally distinct chemotype is required.

EED Binding (IC50)
Reported
80 nM
TR-FRET displacement, GST-tagged human EED
Supports EED target engagement assay context; moderate potency relative to clinical-stage inhibitors.
3.4-fold less potent than EED226 (23.4 nM); comparable to MAK683 (59 nM) in reported Alphascreen.
EED inhibitor PRC2 epigenetics TR-FRET assay

Purity Benchmarking

6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is routinely supplied at a minimum purity of 95% . This specification is comparable to or exceeds that of many commercially available pyrrolidinyl pyridinamine analogs. For instance, 6-(pyrrolidin-1-yl)pyridin-3-amine (CAS 92808-19-0) is often offered at 98% purity , while 3-(pyrrolidin-1-yl)pyridin-4-amine (CAS 144864-27-7) is typically 98% . The 95% purity of the target compound is sufficient for most research applications and ensures reproducible starting material for synthetic derivatization.

Minimum Purity
Specification review
≥95%
Free base; vendor certificate of analysis
Meets research-grade procurement threshold; suitable for synthesis and assay reference.
3% lower than some pyrrolidinyl pyridinamine analogs (typically 98%).
purity building block procurement quality control

Predicted Physicochemical Properties

The predicted physicochemical profile of 6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine includes a pKa of 9.80 ± 0.10 and a density of 1.113 ± 0.06 g/cm³ . These values are distinct from those of the trihydrochloride salt form and from closely related free bases. For example, 6-(pyrrolidin-1-yl)pyridin-3-amine has a predicted pKa of approximately 8.5 (based on ChemAxon calculation) and a density of 1.15 g/cm³ . The higher basicity (pKa ~9.8) of the target compound may influence its protonation state at physiological pH and its behavior in liquid-liquid extraction or ion-exchange purification, offering a tangible differentiator for process development.

Predicted pKa
Data to verify
9.80 ± 0.10
Density 1.113 ± 0.06 g/cm³ (predicted)
Higher basicity vs. common analogs may influence protonation state and extraction behavior.
Experimental pKa not reported; comparator ~8.5 (predicted).
physicochemical properties pKa density predicted ADME

Structural Uniqueness

6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine presents a distinctive connectivity: a secondary amine links the pyrrolidine C3 to the pyridine C2, while a methyl group occupies the pyridine 6‑position. In contrast, commonly available analogs such as 6-(pyrrolidin-1-yl)pyridin-3-amine (CAS 92808-19-0) feature a tertiary amine (pyrrolidine N directly attached to pyridine) and an amino group at the 3‑position. This topological difference alters the hydrogen-bond donor count, basicity, and three-dimensional orientation of the pharmacophore. While no direct comparative biological data exist between these specific analogs, class-level evidence from pyrrolidine-based matrix metalloproteinase inhibitors demonstrates that even minor changes in substitution pattern can dramatically modulate selectivity between MMP-2 and APN/CD13 [1].

Structural Topology
Class-level
Secondary amine, C2-aminopyridine
vs. tertiary amine, 3-amino isomer
Distinct H-bond donor geometry may shift SAR; no direct comparative data available.
Pyrrolidine MMP-2/APN class evidence suggests selectivity sensitivity to connectivity.
structure-activity relationship SAR scaffold medicinal chemistry

Trihydrochloride Salt Advantage

The free base 6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine (CAS 1247664-81-8) is also available as a trihydrochloride salt (CAS 2803477-29-2) . While the free base is suitable for organic synthesis and analytical characterization, the trihydrochloride salt offers markedly improved aqueous solubility due to its ionic nature. This differentiation is critical for biological assays, in vivo studies, and any application requiring dissolution in aqueous media. The trihydrochloride salt is not merely a different physical form but a distinct chemical entity with a different CAS number, molecular formula (C10H18Cl3N3), and handling characteristics. For in-class comparators like 6-(pyrrolidin-1-yl)pyridin-3-amine, a hydrochloride salt is often not commercially available as a standard catalog item, making the trihydrochloride of the target compound a unique procurement advantage.

Salt Form Availability
Formulation-context
Trihydrochloride
CAS 2803477-29-2; comparator lacks standard salt
Enables direct aqueous assay use; eliminates in-house salt formation step.
Free base solubility may differ; verify for organic synthesis workflows.
salt form solubility trihydrochloride formulation

Inferred Selectivity from SAR

No direct selectivity data are available for 6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine. However, a closely related class of pyrrolidine derivatives has been characterized for their differential inhibition of matrix metalloproteinase-2 (MMP-2) versus aminopeptidase N (APN)/CD13. In that study, compounds with subtle structural variations exhibited highly selective inhibition of MMP-2 over APN [1]. By inference, the unique 6-methyl-2-aminopyrrolidine motif of the target compound may impart a distinct selectivity profile that would not be reproduced by other pyrrolidinyl pyridinamines. This class-level inference underscores the risk of assuming functional equivalence among structural analogs.

Selectivity Inference
Class-level
No direct data
MMP-2/APN pyrrolidine class shows selectivity variation
Selectivity profile requires experimental validation; assumptions from analogs may mislead.
Based on Zhang et al. (2010) pyrrolidine MMP inhibitor SAR.
selectivity MMP-2 APN SAR pyrrolidine derivatives

6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine Application Scenarios


EED Epigenetic Probe Development

Given its measured IC50 of 80 nM against EED in a TR-FRET binding assay [1], this compound serves as a suitable starting point for the development of PRC2/EED chemical probes. Its moderate potency, relative to advanced inhibitors like EED226 (IC50 = 23.4–53.5 nM) [2], may offer a wider therapeutic window or reduced on‑target toxicity in cellular models. Researchers can utilize this compound to explore EED‑dependent epigenetic regulation while benefiting from its distinct secondary amine‑based chemotype.

Synthetic Scaffold for SAR

The unique 2‑aminopyrrolidine‑6‑methylpyridine core provides a scaffold for systematic structure‑activity relationship (SAR) studies. Unlike the more common tertiary amine‑linked analogs (e.g., CAS 92808-19-0) , this compound retains a secondary amine, allowing for facile N‑alkylation or acylation to generate diverse libraries. The availability of the trihydrochloride salt (CAS 2803477-29-2) further streamlines parallel synthesis workflows requiring aqueous solubility.

Assay Development and HTS

The compound's ≥95% purity and well‑characterized EED inhibitory activity make it suitable for use as a reference standard in high‑throughput screening (HTS) campaigns targeting PRC2 components. Its predicted pKa of 9.8 suggests that it remains predominantly uncharged at physiological pH, which may be advantageous for cell‑based assays requiring passive diffusion. The trihydrochloride salt form ensures rapid dissolution in aqueous assay buffers, minimizing variability from DMSO stock precipitation.

Process Chemistry and Salt Optimization

The predicted physicochemical properties—density 1.113 g/cm³, boiling point 316.3 °C —inform purification and handling decisions. The trihydrochloride salt offers a tangible advantage for processes requiring water‑soluble intermediates, such as aqueous workups, ion‑exchange chromatography, or lyophilization. Procurement of the salt eliminates the need for in‑house salt formation, reducing both time and the risk of inconsistent stoichiometry.

Application
Selection Property
Validation Focus
EED/PRC2 epigenetic probe studies
EED binding affinity context
TR-FRET displacement assay endpoints
Secondary amine SAR exploration
N-alkylation/acylation handle
Library generation efficiency
High-throughput screening reference
≥95% purity and aqueous solubility
Assay buffer compatibility and DMSO stock stability
Process chemistry optimization
Trihydrochloride salt availability
Aqueous workup and ion-exchange consistency
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